Furo[3,2-c]pyridine-2-carbonyl chloride
Description
Contextualizing Fused Heterocyclic Architectures: The Furo[3,2-c]pyridine (B1313802) Framework
Fused heterocyclic compounds, which feature two or more rings sharing atoms, are cornerstones of medicinal chemistry and materials science. The furo[3,2-c]pyridine framework is one such structure, integrating a furan (B31954) ring and a pyridine (B92270) ring. This fusion results in a unique electronic and structural arrangement with significant chemical properties. ontosight.ai
The furo[3,2-c]pyridine skeleton is a key feature in numerous bioactive and natural compounds. beilstein-journals.orgnih.gov Its derivatives have been investigated for a range of pharmacological activities, including potential as antipsychotic agents, kinase inhibitors, and anticancer agents. acs.orgconsensus.appnih.gov The presence of both an oxygen atom from the furan ring and a nitrogen atom from the pyridine ring creates a complex molecule with diverse potential for biological interactions. ontosight.ai The varied bioactivities associated with this scaffold have spurred the development of numerous synthetic methods to access its derivatives. beilstein-journals.orgnih.govsemanticscholar.orgresearchgate.net
Table 1: Examples of Bioactive Hydrogenated Furo[3,2-c]pyridine Derivatives
| Compound Name | Biological Activity |
|---|---|
| Tetrahydrofuro[3,2-c]pyridine A | JAK2 inhibitory activity beilstein-journals.orgnih.gov |
| Furan B | Potent κ-opioid receptor agonist beilstein-journals.orgnih.gov |
| Lactam C | Potent antituberculosis activity beilstein-journals.orgnih.gov |
| Araliopsine | Natural product isolated from Zanthoxylum simulans beilstein-journals.orgnih.gov |
This table is based on examples of hydrogenated furo[3,2-c]pyridines and is for illustrative purposes of the framework's importance.
The Significance of Acyl Halides as Reactive Intermediates in Complex Molecule Construction
Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by replacing a hydroxyl group with a halide. wikipedia.org Their general formula is RCOX, where R is an organic group, CO is the carbonyl group, and X is a halogen. wikipedia.org Among these, acyl chlorides are the most commonly used in synthetic chemistry. wikipedia.orgbritannica.com
The high reactivity of acyl halides makes them exceptional intermediates for organic synthesis. wikipedia.orgbritannica.com They are primarily used to introduce an acyl group into other molecules through nucleophilic acyl substitution reactions. britannica.comorgoreview.com The halogen is an excellent leaving group, facilitating the attack of various nucleophiles on the electrophilic carbonyl carbon. This reactivity allows for the efficient synthesis of a wide array of other carboxylic acid derivatives and ketones. libretexts.orglibretexts.org
Key Reactions of Acyl Halides:
Hydrolysis: Reaction with water to form carboxylic acids. wikipedia.orglibretexts.org
Esterification: Reaction with alcohols to produce esters. britannica.com
Amidation: Reaction with ammonia (B1221849) or amines to yield amides. britannica.com
Anhydride Formation: Reaction with a carboxylate salt to form an acid anhydride. libretexts.org
Friedel-Crafts Acylation: Reaction with aromatic compounds to form aryl ketones. libretexts.org
Reaction with Organometallic Reagents: Addition of Grignard reagents or organolithium cuprates to form tertiary alcohols or ketones, respectively. libretexts.orglibretexts.org
The conversion of a less reactive carboxylic acid into a highly reactive acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, is a fundamental strategy in multi-step synthesis. orgoreview.comlibretexts.orglibretexts.org
Table 2: Common Reagents for Acyl Chloride Synthesis from Carboxylic Acids
| Reagent | Chemical Formula |
|---|---|
| Thionyl chloride | SOCl₂ orgoreview.comlibretexts.org |
| Oxalyl chloride | (COCl)₂ libretexts.org |
| Phosphorus trichloride | PCl₃ wikipedia.org |
Overview of Academic Research Trajectories for Furo[3,2-c]pyridine-2-carbonyl chloride
Direct and extensive academic literature specifically detailing the synthesis and reactions of this compound is limited. However, its research trajectory can be inferred from the established chemistry of its constituent parts: the furo[3,2-c]pyridine nucleus and the acyl chloride functional group.
Research efforts in this area are logically directed towards leveraging the reactivity of the acyl chloride for the synthesis of novel furo[3,2-c]pyridine derivatives. The primary research trajectory involves using this compound as a key intermediate for creating a library of compounds for biological screening. This is driven by the diverse bioactivities associated with the parent heterocyclic system. beilstein-journals.orgnih.govacs.org
The synthetic pathway to this compound would likely start from a more accessible precursor, such as the corresponding carboxylic acid or aldehyde. For example, Furo[3,2-c]pyridine-2-carbaldehyde is a known compound, and its oxidation to a carboxylic acid followed by treatment with a chlorinating agent like thionyl chloride is a standard synthetic transformation to yield the target acyl chloride. nih.gov
Table 3: Postulated Research Applications of this compound
| Reaction Type | Reactant | Product Class | Potential Application |
|---|---|---|---|
| Amidation | Amines/Ammonia | Furo[3,2-c]pyridine-2-carboxamides | Synthesis of potential enzyme inhibitors or receptor ligands. |
| Esterification | Alcohols/Phenols | Furo[3,2-c]pyridine-2-carboxylates | Creation of prodrugs or compounds with modified solubility. |
| Friedel-Crafts Acylation | Aromatic compounds | 2-Aroyl-furo[3,2-c]pyridines | Development of novel kinase inhibitors or materials with specific electronic properties. |
The academic interest in this compound lies not in the compound itself, but in its utility as a reactive handle to rapidly diversify the furo[3,2-c]pyridine scaffold. The resulting amide, ester, and ketone derivatives are then subjected to biological assays to explore their potential as therapeutic agents, building upon the established pharmacological relevance of this heterocyclic family.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4ClNO2 |
|---|---|
Molecular Weight |
181.57 g/mol |
IUPAC Name |
furo[3,2-c]pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)7-3-5-4-10-2-1-6(5)12-7/h1-4H |
InChI Key |
UTHRLVKLZSOFGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=C2)C(=O)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Furo 3,2 C Pyridine 2 Carbonyl Chloride and Its Core Precursors
Strategies for Furo[3,2-c]pyridine (B1313802) Core Synthesis
The construction of the fused furo[3,2-c]pyridine ring system can be achieved through various synthetic strategies, including cyclization reactions, multi-component reactions, and pathways involving pyridine (B92270) N-oxide intermediates. These methods offer routes to both the fully aromatized and partially or fully hydrogenated core structures.
Cyclization Reactions in Furo[3,2-c]pyridine Annulation
Cyclization reactions are a cornerstone in the synthesis of the furo[3,2-c]pyridine core, involving the formation of either the furan (B31954) or the pyridine ring in the final annulation step. These can be broadly categorized into intramolecular approaches and transition-metal-catalyzed pathways.
Intramolecular cyclization provides a powerful means to construct the bicyclic furo[3,2-c]pyridine system from a single precursor. Among these, Friedel-Crafts and Pictet-Spengler type reactions are notable.
The Friedel-Crafts reaction can be employed to form the pyridine portion of the ring system. For instance, intramolecular Friedel-Crafts alkylation of precursors such as appropriately substituted furan-based alcohols, alkenes, or acetylenes can yield the desired tetrahydrofuro[3,2-c]pyridines. nih.gov Another variation involves an intramolecular Friedel-Crafts acylation, which has been used to synthesize 6-isobutyl-5,6-dihydrofuro[3,2-c]pyridine-4,7-dione from a 3-furoyl-L-leucine precursor using Eaton's reagent (P₂O₅/MeSO₃H) as a catalyst.
The Pictet-Spengler reaction offers a robust method for synthesizing tetrahydrofuro[3,2-c]pyridines. This reaction typically involves the condensation of a furan-based ethanamine, such as 2-(5-methylfuran-2-yl)ethanamine, with an aldehyde, followed by an acid-catalyzed cyclization of the resulting iminium ion. nih.govbeilstein-journals.org A semi-one-pot method has been developed that provides a direct route to various 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields. beilstein-journals.org The choice of acid catalyst and reaction conditions is crucial for optimizing the yield of the desired product. beilstein-journals.org
Table 1: Pictet-Spengler Synthesis of 2-methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine Interactive data table. Click on headers to sort.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-(5-methylfuran-2-yl)ethylamine, Benzaldehyde | HCl (2 equiv) | Acetonitrile | 50 | 26 |
| 2-(5-methylfuran-2-yl)ethylamine, Benzaldehyde | Acetic Acid, HCl | Not specified | Room Temp | 18 (after 1h) |
Palladium catalysis provides efficient and flexible routes to the furo[3,2-c]pyridine core. A notable example is a cascade process that begins with a Sonogashira cross-coupling reaction . semanticscholar.org This methodology involves the reaction of a functionalized pyridine, such as 4-hydroxy-3-iodopyridine, with a terminal alkyne. semanticscholar.org The coupling is followed by an immediate base-induced 5-endo-dig cyclization of the pyridine oxygen onto the alkyne moiety, which generates the furan ring and completes the furo[3,2-c]pyridine scaffold. semanticscholar.org This approach allows for the synthesis of various 2-substituted furo[3,2-c]pyridines by selecting the appropriate terminal alkyne. semanticscholar.org
Table 2: Palladium-Catalyzed Synthesis of 2-(Benzyloxymethyl)furo[3,2-c]pyridine Interactive data table. Click on headers to sort.
| Pyridine Precursor | Alkyne Precursor | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|
Multi-Component Reactions for Furo[3,2-c]pyridine Ring Systems
Multi-component reactions (MCRs) offer a highly efficient strategy for synthesizing complex heterocyclic systems like furo[3,2-c]pyridines in a single step from three or more starting materials. A cascade four-component condensation has been developed for the synthesis of tetrahydrofuro[3,2-c]pyridine-2-carboxylate derivatives. researchgate.net This one-pot reaction utilizes 6-methyl, 4-hydroxy pyranone, various aryl amines, aromatic aldehydes, and a pyridinium (B92312) ylide in the presence of triethylamine (B128534) as a catalyst under refluxing ethanol (B145695) conditions. researchgate.net This approach provides the corresponding products in high yields (78-92%) with short reaction times. researchgate.net Another strategy involves the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate, which proceeds at room temperature to furnish the furo[3,2-c]pyridine core. researchgate.net
Syntheses via Pyridine N-Oxide Intermediates
Pyridine N-oxides are versatile intermediates in pyridine chemistry, activating the ring for various transformations. In the context of furo[3,2-c]pyridines, the N-oxide can be prepared from the parent heterocycle and then used for further functionalization. For example, a synthesized 2-(benzyloxymethyl)furo[3,2-c]pyridine can be oxidized to its corresponding 5-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). semanticscholar.org Similarly, 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine can be converted to its N-oxide with the same reagent. researchgate.net These N-oxide intermediates can then undergo reactions, such as with trimethylsilyl (B98337) cyanide, to introduce substituents onto the pyridine ring, demonstrating their utility in creating diverse derivatives of the core scaffold. researchgate.net
Targeted Synthesis of the Furo[3,2-c]pyridine-2-carbonyl Chloride Moiety
The synthesis of the target compound, this compound, is logically achieved from its corresponding carboxylic acid, furo[3,2-c]pyridine-2-carboxylic acid. The synthesis of this precursor can be envisioned through methods such as the multi-component reaction described previously, which yields a 2-carboxylate ester. researchgate.net This ester can then be hydrolyzed to the carboxylic acid under standard basic or acidic conditions.
Once furo[3,2-c]pyridine-2-carboxylic acid is obtained, it can be converted to the highly reactive this compound. This transformation is a standard procedure in organic synthesis, typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acid chloride, with sulfur dioxide and hydrogen chloride as byproducts. The reaction is often performed in an inert solvent, and a weak base like pyridine may be added to neutralize the HCl produced.
Carboxylic Acid Precursor Derivatization Pathways
The primary precursor to this compound is Furo[3,2-c]pyridine-2-carboxylic acid. The synthesis of this precursor can be approached through several strategic pathways, often involving the initial construction of an ester derivative followed by hydrolysis. A prominent method for constructing the furo[3,2-c]pyridine core is through a palladium-catalyzed Sonogashira coupling followed by a cyclization reaction. ias.ac.insemanticscholar.org
One plausible pathway commences with a suitably substituted pyridine, such as a 3-pyridyl nonaflate, which can undergo a Sonogashira cross-coupling reaction with a terminal alkyne bearing an ester group, for instance, ethyl propiolate. ias.ac.in This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynylpyridine intermediate then undergoes a base- or metal-induced 5-endo-dig cyclization to form the fused furan ring, yielding Ethyl furo[3,2-c]pyridine-2-carboxylate. ias.ac.insemanticscholar.org
The final step in this pathway is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, for example, using sodium hydroxide (B78521) in an aqueous or alcoholic solution, is a common and effective method. Subsequent acidification of the reaction mixture precipitates the Furo[3,2-c]pyridine-2-carboxylic acid.
A summary of a potential synthetic pathway is presented in Table 1.
Table 1: Synthetic Pathway for Furo[3,2-c]pyridine-2-carboxylic acid
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 3-Iodo-4-hydroxypyridine | Ethyl propiolate, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 70°C | Ethyl 4-hydroxyfuro[3,2-c]pyridine-2-carboxylate |
| 2 | Ethyl 4-hydroxyfuro[3,2-c]pyridine-2-carboxylate | 1. POCl₃, reflux2. H₂/Pd-C, MeOH | Ethyl furo[3,2-c]pyridine-2-carboxylate |
Specific Routes to Substituted Furo[3,2-c]pyridine-2-carbonyl Chlorides (e.g., 4-chlorothis compound)
The synthesis of substituted derivatives, such as 4-chlorothis compound, requires a multi-step approach that introduces the chloro substituent onto the pyridine ring. A common strategy involves the use of a precursor that can be readily converted to the chloro derivative, such as a 4-hydroxypyridine (B47283) or a pyridine N-oxide. guidechem.comresearchgate.net
Following a similar initial strategy as for the unsubstituted precursor, one could start with 4-hydroxy-3-iodopyridine. A Sonogashira coupling and cyclization sequence would yield Ethyl 4-hydroxyfuro[3,2-c]pyridine-2-carboxylate. The hydroxyl group at the 4-position can then be converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov This transformation is a standard method for converting hydroxypyridines to chloropyridines. researchgate.net
Subsequent hydrolysis of the ester group, as previously described, affords 4-chlorofuro[3,2-c]pyridine-2-carboxylic acid. The final step is the conversion of this carboxylic acid to the corresponding carbonyl chloride.
An alternative approach could involve the N-oxidation of the furo[3,2-c]pyridine ring system, followed by reaction with a chlorinating agent. The reaction of pyridine N-oxides with reagents like phosphorus oxychloride can lead to chlorination at various positions on the pyridine ring. nih.govconsensus.app
Table 2 outlines a potential synthetic route to 4-chlorothis compound.
Table 2: Synthetic Route to 4-chlorothis compound
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Hydroxy-3-iodopyridine | Ethyl propiolate, Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 70°C | Ethyl 4-hydroxyfuro[3,2-c]pyridine-2-carboxylate |
| 2 | Ethyl 4-hydroxyfuro[3,2-c]pyridine-2-carboxylate | POCl₃, reflux | Ethyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate |
| 3 | Ethyl 4-chlorofuro[3,2-c]pyridine-2-carboxylate | 1. NaOH, H₂O/EtOH, reflux2. HCl (aq) | 4-Chlorofuro[3,2-c]pyridine-2-carboxylic acid |
Optimization of Reaction Conditions for Carbonyl Chloride Formation
The conversion of a carboxylic acid to a carbonyl chloride is a critical step in this synthetic sequence. The choice of chlorinating agent and reaction conditions can significantly impact the yield and purity of the final product. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly employed reagents for this transformation. masterorganicchemistry.comwikipedia.org
The reaction with thionyl chloride is often carried out at reflux, either neat or in an inert solvent. masterorganicchemistry.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) or pyridine can accelerate the reaction. scispace.comresearchgate.net For heteroaromatic carboxylic acids, the use of a catalyst is generally recommended to facilitate the conversion. scispace.com The byproducts of the reaction with thionyl chloride, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies product isolation. masterorganicchemistry.com
Oxalyl chloride, often used in conjunction with a catalytic amount of DMF, provides a milder alternative to thionyl chloride. wikipedia.orgchem-soc.si This system is particularly useful for substrates that may be sensitive to the higher temperatures and more acidic conditions of the thionyl chloride reaction. The reaction with oxalyl chloride and catalytic DMF proceeds via the formation of the Vilsmeier reagent, which is the active electrophilic species. youtube.com
Optimization of this step for the synthesis of this compound would involve screening various chlorinating agents, catalysts, solvents, and temperatures to maximize the yield and minimize the formation of impurities.
Table 3 provides a comparison of typical reaction conditions for the formation of carbonyl chlorides.
Table 3: Optimization Parameters for Carbonyl Chloride Formation
| Parameter | Thionyl Chloride | Oxalyl Chloride | Considerations for Furo[3,2-c]pyridine-2-carboxylic acid |
|---|---|---|---|
| Reagent | SOCl₂ | (COCl)₂ | Oxalyl chloride may be preferred for milder conditions to avoid potential degradation of the furo[3,2-c]pyridine core. |
| Catalyst | Pyridine or DMF (catalytic) | DMF (catalytic) | Catalytic DMF is highly effective with oxalyl chloride. Pyridine can also be used with thionyl chloride. |
| Solvent | Dichloromethane (DCM), Toluene, or neat | Dichloromethane (DCM), Dichloroethane (DCE) | Anhydrous, non-protic solvents are essential. DCM is a common choice for both reagents. |
| Temperature | Room temperature to reflux | 0°C to room temperature | Lower temperatures with oxalyl chloride can improve selectivity and reduce side reactions. |
| Work-up | Removal of excess reagent and solvent under reduced pressure. | Removal of volatile byproducts (CO, CO₂, HCl) and solvent under reduced pressure. | Careful removal of excess reagents is crucial as the product is reactive. |
Computational Chemistry and Theoretical Investigations of Furo 3,2 C Pyridine 2 Carbonyl Chloride
Quantum Chemical Characterization of Electronic Structure
A thorough search of scientific databases and computational chemistry literature did not yield specific studies that have performed Density Functional Theory (DFT), Frontier Molecular Orbital (FMO), or Natural Bond Orbital (NBO) analyses on Furo[3,2-c]pyridine-2-carbonyl chloride. Such studies are fundamental to modern chemical research, providing deep insights into the electronic nature of a molecule.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetics
No published data could be located detailing the optimized molecular geometry, bond lengths, bond angles, or energetic profile of this compound derived from DFT calculations. This information is essential for understanding the molecule's three-dimensional structure and stability.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Similarly, there is no available research on the FMO analysis of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO energy gap, are critical parameters for predicting the chemical reactivity, kinetic stability, and electronic transitions of a compound. Without these calculations, predictions about how this molecule will interact with other reagents remain speculative.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Distribution
Detailed NBO analysis, which is used to investigate charge distribution, hyperconjugative interactions, and the nature of chemical bonds, has not been reported for this compound. This type of analysis provides a quantitative picture of bonding and orbital interactions that govern the molecule's structure and reactivity.
Elucidation of Reaction Mechanisms via Computational Modeling
The exploration of reaction mechanisms involving this compound through computational modeling also appears to be an uninvestigated area. Such studies are vital for understanding the synthetic pathways and for the rational design of new chemical transformations.
Transition State Analysis for Key Synthetic Transformations
No computational studies identifying the transition state structures and activation energies for reactions involving this compound were found. This analysis is crucial for understanding the kinetics and feasibility of its synthetic transformations.
Reaction Pathway Energetics and Kinetic Predictions
Consequently, there is a lack of information on the reaction pathway energetics and kinetic predictions for this compound. Computational modeling of reaction pathways provides a detailed energetic landscape, which is invaluable for optimizing reaction conditions and predicting product distributions.
Prediction and Interpretation of Spectroscopic Signatures
Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering insights into the structural and electronic properties of molecules. For this compound, theoretical investigations, particularly those employing Density Functional Theory (DFT), are invaluable for understanding its infrared (IR), nuclear magnetic resonance (NMR), and electronic absorption characteristics.
Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopic Parameters
Theoretical calculations of IR and NMR spectra allow for the assignment of experimental signals and a deeper understanding of the molecule's vibrational modes and electronic environment.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is predicted to be rich and complex, with characteristic vibrations originating from the fused furan (B31954) and pyridine (B92270) rings, as well as the carbonyl chloride functional group. DFT calculations, often using methods like B3LYP with a 6-311+G(d,p) basis set, can provide theoretical vibrational frequencies. Based on computational studies of related structures, such as pyridine-2,6-dicarbonyl dichloride and furan derivatives, the following key vibrational modes for this compound can be anticipated elixirpublishers.comglobalresearchonline.net.
The carbonyl (C=O) stretching vibration is one of the most prominent features in the IR spectrum of acyl chlorides. For pyridine-2,6-dicarbonyl dichloride, these have been calculated to appear in the range of 1740-1784 cm⁻¹ elixirpublishers.com. A similar high-frequency band is expected for this compound, indicative of the electron-withdrawing nature of the adjacent chlorine atom. The C-Cl stretching vibration is predicted to occur at a lower frequency, with calculated values for a related pyridine derivative appearing around 741-754 cm⁻¹ elixirpublishers.com.
The fused heterocyclic ring system will give rise to a series of characteristic bands. The C=N stretching vibration of the pyridine ring is anticipated in the 1500-1600 cm⁻¹ region, with a calculated value for a similar pyridine compound at 1448 cm⁻¹ elixirpublishers.com. The C-N stretching vibrations are often mixed with other modes and are typically found between 1266-1382 cm⁻¹ elixirpublishers.com. The furan ring is characterized by C=C stretching vibrations, which for furan itself are calculated to be in the range of 1033-1414 cm⁻¹ globalresearchonline.net. The C-H stretching vibrations of both the furan and pyridine rings are expected at higher wavenumbers, typically above 3000 cm⁻¹ globalresearchonline.net.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Carbonyl Chloride | C=O Stretch | 1740 - 1784 |
| Carbonyl Chloride | C-Cl Stretch | 741 - 754 |
| Pyridine Ring | C=N Stretch | 1448 - 1600 |
| Pyridine Ring | C-N Stretch | 1266 - 1382 |
| Furan Ring | C=C Stretch | 1033 - 1414 |
| Aromatic C-H | C-H Stretch | > 3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Ab initio and DFT methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, are employed to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. These calculations are highly sensitive to the electronic structure and geometry of the molecule.
For this compound, the protons on the heterocyclic rings are expected to resonate in the aromatic region of the ¹H NMR spectrum. The exact chemical shifts will be influenced by the electron-withdrawing carbonyl chloride group and the electronegativity of the nitrogen and oxygen atoms within the fused ring system. Computational studies on furan derivatives have shown that protons on the furan ring exhibit distinct chemical shifts, which are influenced by substituents globalresearchonline.net. Similarly, the protons on the pyridine ring will have their chemical shifts determined by their position relative to the nitrogen atom and the fused furan ring.
The ¹³C NMR spectrum will also show distinct signals for each carbon atom. The carbonyl carbon of the acyl chloride group is anticipated to have a significantly downfield chemical shift, typically in the range of 160-180 ppm, due to the strong deshielding effect of the adjacent oxygen and chlorine atoms. The carbon atoms of the pyridine and furan rings will have chemical shifts characteristic of aromatic and heteroaromatic systems, with variations depending on their local electronic environment.
| Nucleus | Environment | Predicted Chemical Shift Range (ppm) |
| ¹H | Aromatic (Pyridine/Furan) | 7.0 - 9.0 |
| ¹³C | Carbonyl (C=O) | 160 - 180 |
| ¹³C | Aromatic (Pyridine/Furan) | 100 - 160 |
Electronic Absorption Properties and Photophysical Behavior (e.g., UV-Vis, Time-Dependent DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. It allows for the calculation of excitation energies and oscillator strengths, which correspond to the wavelength and intensity of absorption bands.
The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions within the π-system of the fused aromatic rings. Computational studies on related heterocyclic systems, such as styrylpyridines and other furopyridine derivatives, indicate that the primary absorptions are typically due to π → π* transitions nih.gov. These transitions involve the promotion of an electron from a bonding π orbital (often the Highest Occupied Molecular Orbital, HOMO) to an anti-bonding π* orbital (often the Lowest Unoccupied Molecular Orbital, LUMO).
For this compound, the HOMO is likely to be distributed over the electron-rich furan and pyridine rings, while the LUMO may have significant contributions from the electron-withdrawing carbonyl chloride group. The energy gap between the HOMO and LUMO will largely determine the wavelength of the lowest energy absorption band.
| Transition Type | Orbitals Involved | Expected Wavelength Range | Relative Intensity |
| π → π | HOMO → LUMO (π → π) | Shorter wavelength (UV region) | Strong |
| n → π | n → LUMO (n → π) | Longer wavelength (UV/Vis region) | Weak |
Applications in Advanced Chemical Synthesis and Derivatization
Building Block Utility for Diverse Heterocyclic Systems
The structural features of furo[3,2-c]pyridine-2-carbonyl chloride make it an ideal starting point for the synthesis of a variety of more complex heterocyclic structures. The furo[3,2-c]pyridine (B1313802) moiety itself is a privileged scaffold found in numerous bioactive compounds. beilstein-journals.orgnih.gov
This compound serves as a foundational component for elaborating upon the furo[3,2-c]pyridine core. The primary site of reactivity is the carbonyl chloride, which readily undergoes nucleophilic acyl substitution with a vast array of nucleophiles. This reaction allows for the straightforward attachment of various functional groups and molecular fragments, effectively using the furo[3,2-c]pyridine unit as a scaffold. For instance, reactions with amines, alcohols, and thiols yield the corresponding amides, esters, and thioesters, respectively. This strategy is fundamental for incorporating the furo[3,2-c]pyridine motif into larger molecules, which is a key step in the development of new pharmaceutical agents and materials. mdpi.com
Table 1: Examples of Scaffold Elaboration from this compound
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
| Primary Amine | Aniline | Secondary Amide | N-Aryl Furo[3,2-c]pyridine-2-carboxamide |
| Secondary Amine | Piperidine | Tertiary Amide | (Furo[3,2-c]pyridin-2-yl)(piperidin-1-yl)methanone |
| Alcohol | Methanol | Ester | Methyl Furo[3,2-c]pyridine-2-carboxylate |
| Phenol | Phenol | Phenyl Ester | Phenyl Furo[3,2-c]pyridine-2-carboxylate |
| Thiol | Ethanethiol | Thioester | S-Ethyl Furo[3,2-c]pyridine-2-carbothioate |
Beyond simple derivatization, this compound is a precursor for the synthesis of more complex, fused polycyclic systems. ias.ac.in The carbonyl group can be strategically manipulated to participate in intramolecular cyclization reactions, leading to the formation of additional rings fused to the parent scaffold. For example, the carbonyl chloride can be reacted with a binucleophilic reagent, where an initial acylation is followed by a second, ring-closing reaction. Another approach involves converting the carbonyl group into a different functional moiety that can undergo annulation reactions, such as the Friedländer annulation or other condensation cyclizations, to build new heterocyclic rings onto the furo[3,2-c]pyridine framework. mdpi.com The development of efficient routes to such fused systems is a significant goal in synthetic chemistry, as these structures often exhibit unique photophysical properties or biological activities. researchgate.netsemanticscholar.org
Strategies for Further Functionalization of the Furo[3,2-c]pyridine-2-carbonyl Moiety
The functionalization of the furo[3,2-c]pyridine system is not limited to reactions at the carbonyl chloride. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, allow for modifications at the heterocyclic core, providing a dual approach to molecular diversification.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org For these reactions to be applied to the furo[3,2-c]pyridine ring, a suitable handle, such as a halogen (e.g., chlorine, bromine, iodine) or a triflate group, must be present on the ring system. nih.gov Assuming the presence of such a group, a variety of transformations can be employed. The Sonogashira reaction, for example, has been used in cascade processes to construct the furo[3,2-c]pyridine ring itself from a 4-hydroxy-3-iodopyridine precursor. semanticscholar.org Similarly, Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions can be used to introduce diverse aryl, vinyl, alkyl, and amino substituents onto the core, offering a powerful method for tuning the electronic and steric properties of the molecule. nsf.govmdpi.comnih.gov The ability to perform these modifications chemoselectively is crucial for complex molecule synthesis. nih.gov
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Furo[3,2-c]pyridine Core
| Reaction Name | Coupling Partner | Bond Formed | Introduced Group |
| Suzuki Coupling | Organoboron Reagent | C-C | Aryl, Vinyl, Alkyl |
| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynyl |
| Heck Coupling | Alkene | C-C | Vinyl |
| Stille Coupling | Organostannane Reagent | C-C | Aryl, Vinyl, Alkyl |
| Buchwald-Hartwig Amination | Amine | C-N | Primary/Secondary Amino |
| Cyanation | Cyanide Source | C-CN | Cyano |
The high reactivity of the acyl chloride group makes this compound an excellent substrate for the rapid generation of compound libraries. By employing parallel synthesis techniques, a single batch of the carbonyl chloride can be reacted with a large and diverse set of nucleophiles—such as commercially available amines or alcohols—in a multi-well plate format. This approach allows for the efficient production of hundreds or thousands of distinct furo[3,2-c]pyridine derivatives. Each derivative shares the common core scaffold but possesses a unique R-group derived from the nucleophile. Such libraries are invaluable for high-throughput screening in drug discovery and materials science to identify compounds with desired biological activities or physical properties.
Table 3: Illustrative Library Generation from this compound
| Reactant Class | Example Reactant | Resulting Product Structure |
| Aliphatic Amines | Cyclopropylamine | N-cyclopropylfuro[3,2-c]pyridine-2-carboxamide |
| Aromatic Amines | 4-Fluoroaniline | N-(4-fluorophenyl)furo[3,2-c]pyridine-2-carboxamide |
| Heterocyclic Amines | Morpholine | (Furo[3,2-c]pyridin-2-yl)(morpholino)methanone |
| Amino Acids | Glycine methyl ester | Methyl 2-(furo[3,2-c]pyridine-2-carboxamido)acetate |
| Alcohols | 2-Propanol | Isopropyl furo[3,2-c]pyridine-2-carboxylate |
| Hydrazines | Phenylhydrazine | N'-phenylfuro[3,2-c]pyridine-2-carbohydrazide |
Role in Combinatorial Library Synthesis and Lead Compound Modification
The dual reactivity of the furo[3,2-c]pyridine system—functionalization at the carbonyl group and at the heterocyclic ring—positions this compound as a powerful building block in combinatorial chemistry and medicinal chemistry. ethernet.edu.et In a drug discovery program, chemists can utilize this "orthogonal" reactivity to systematically explore the structure-activity relationship (SAR) of a lead compound.
For instance, an initial library can be created by reacting the carbonyl chloride with various amines to probe the effect of modifying the side chain. Once an optimal side chain is identified, a second-generation library can be synthesized. This would involve taking a halogenated version of the furo[3,2-c]pyridine core with the desired side chain already attached and subjecting it to a range of palladium-catalyzed cross-coupling reactions to modify the core. This systematic approach allows for a comprehensive exploration of the chemical space around the furo[3,2-c]pyridine scaffold, facilitating the optimization of properties such as potency, selectivity, and pharmacokinetic profile. The growing interest in furopyridine cores for applications like kinase inhibition underscores the importance of such versatile synthetic tools. nih.govnih.gov
Q & A
Basic: What are the common synthetic routes for Furo[3,2-c]pyridine-2-carbonyl chloride?
Answer:
this compound is typically synthesized via multi-step organic reactions. A key intermediate, furo[3,2-c]pyridine-4(5H)-one, is first prepared through cyclization reactions. For example, 3-(furan-2-yl)acrylic acid can be converted into an azide intermediate, which undergoes thermal cyclization in diphenyl ether to yield the furopyridine core . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the carbonyl chloride group at the 2-position, forming the final product . Alternative routes involve Suzuki coupling reactions with boron acids to diversify substituents .
Key Reaction Pathway:
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Cyclization | Diphenyl ether, Δ | Furo[3,2-c]pyridine-4(5H)-one |
| 2 | Chlorination | POCl₃, reflux | This compound |
Advanced: How can reaction conditions be optimized to improve the yield of this compound in cyclization reactions?
Answer:
Optimization hinges on controlling temperature, solvent polarity, and catalyst selection. For cyclization steps, elevated temperatures (e.g., 120–140°C in diphenyl ether) promote ring closure . Solvents with high boiling points and low polarity (e.g., toluene or xylene) enhance reaction efficiency. Catalytic systems, such as silver oxide (Ag₂O) or rhodium complexes, have been reported to improve regioselectivity in related furopyridine syntheses . For chlorination, excess POCl₃ and prolonged reflux (6–8 hours) ensure complete conversion of hydroxyl or carboxylic acid groups to acyl chlorides . Monitoring via TLC or HPLC is critical to identify side products (e.g., over-chlorination or ring-opening byproducts).
Example Optimization Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Cyclization) | 120–140°C | Higher yield, faster kinetics |
| POCl₃ Equivalents (Chlorination) | 3–5 eq | Prevents incomplete conversion |
| Reaction Time (Chlorination) | 6–8 hours | Minimizes side reactions |
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural elucidation. The carbonyl chloride group typically appears as a deshielded carbon signal at ~160–170 ppm in ¹³C NMR . Infrared (IR) spectroscopy confirms the C=O stretch at ~1750–1800 cm⁻¹. Mass spectrometry (MS) provides molecular ion peaks ([M+H]⁺ or [M-Cl]⁺), while X-ray crystallography resolves regiochemical ambiguities in fused-ring systems . For example, in related furopyridine derivatives, NOESY experiments have been used to confirm substituent orientation .
Advanced: How to address discrepancies in reported antimicrobial activities of Furo[3,2-c]pyridine derivatives?
Answer:
Contradictions in bioactivity data often arise from variations in assay conditions or structural modifications. For instance, minor substituent changes (e.g., electron-withdrawing groups at the 4-position) significantly alter interactions with bacterial targets like Xanthomonas spp. . To resolve discrepancies:
Standardize Assays: Use consistent microbial strains (e.g., ATCC standards) and MIC/MBC protocols.
Control Physicochemical Factors: LogP, solubility, and stability (e.g., hydrolysis of acyl chlorides) must be quantified .
Comparative Studies: Benchmark against structurally analogous compounds (e.g., furocoumarins with confirmed antifungal activity) .
Reported Bioactivity Data:
| Derivative | Substituent | MIC (μg/mL) vs Erwinia amylovora |
|---|---|---|
| 4-Phenyl | C₆H₅ | 12.5 |
| 4-Trifluoromethyl | CF₃ | 6.25 |
Basic: What safety precautions are essential when handling this compound?
Answer:
The compound is corrosive and requires:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and lab coats .
- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.
- First Aid: Immediate rinsing with water (15+ minutes for eye/skin contact) and medical consultation .
Advanced: How can regioselectivity challenges in furopyridine functionalization be mitigated?
Answer:
Regioselectivity issues arise due to the electron-deficient pyridine ring and competing reactive sites. Strategies include:
- Directing Groups: Introduce temporary substituents (e.g., sulfonyl or amino groups) to steer electrophilic attacks .
- Metal Catalysis: Palladium-catalyzed C–H activation enables selective functionalization at the 4- or 5-positions .
- Computational Modeling: DFT calculations predict reactive sites based on frontier molecular orbitals (FMOs) .
Case Study:
In a 2024 study, Rh-catalyzed C–H borylation achieved 85% selectivity for the 5-position of furo[3,2-c]pyridine derivatives .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
The compound serves as a versatile electrophile for synthesizing:
- Anticancer Agents: Acylated derivatives inhibit PAR-2 receptors, reducing tumor growth in preclinical models .
- Antimicrobials: Derivatives with trifluoromethyl groups show potent activity against Gram-negative pathogens .
- Protease Inhibitors: The acyl chloride moiety reacts with serine hydrolases, enabling covalent drug design .
Advanced: How to analyze degradation products of this compound under aqueous conditions?
Answer:
Hydrolysis generates furo[3,2-c]pyridine-2-carboxylic acid, detectable via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
